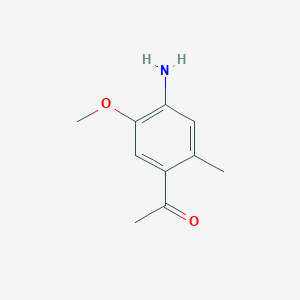
1-(4-Amino-5-methoxy-2-methylphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-5-methoxy-2-methylphenyl)ethan-1-one is an organic compound with the molecular formula C10H13NO2 This compound is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, along with an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-(4-Amino-5-methoxy-2-methylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-5-methoxy-2-methylbenzaldehyde with an appropriate reagent to introduce the ethanone group. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(4-Amino-5-methoxy-2-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-5-methoxy-2-methylphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Amino-5-methoxy-2-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding to target proteins or enzymes, influencing their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-(4-Amino-5-methoxy-2-methylphenyl)ethan-1-one can be compared with similar compounds such as:
1-(4-Methoxy-2-methylphenyl)ethanone: Lacks the amino group, leading to different chemical reactivity and biological activity.
1-(4-Amino-2-hydroxyphenyl)ethanone:
1-(4-Methoxyphenyl)ethanone: The absence of both the amino and methyl groups results in distinct chemical behavior and uses.
These comparisons highlight the unique features of this compound, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
1-(4-amino-5-methoxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C10H13NO2/c1-6-4-9(11)10(13-3)5-8(6)7(2)12/h4-5H,11H2,1-3H3 |
InChI-Schlüssel |
QRONBWWVCLCIGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C(=O)C)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


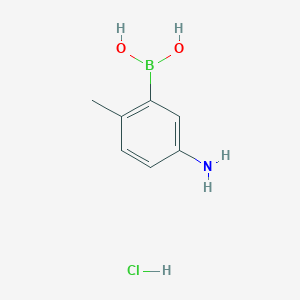
![(R)-N2-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine](/img/structure/B11755493.png)
![Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B11755494.png)
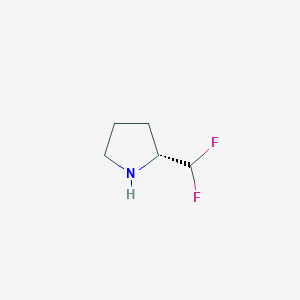

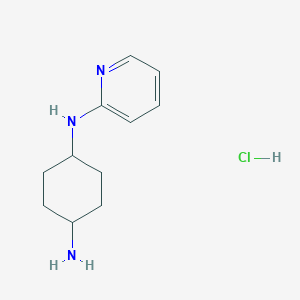
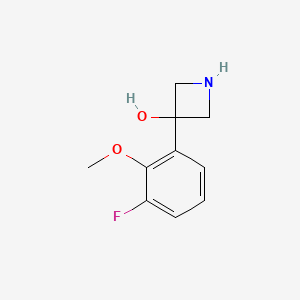
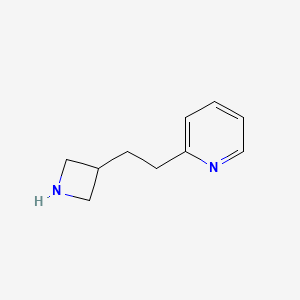
![2-(6-Fluoropyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11755520.png)


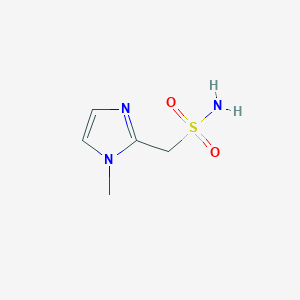

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11755548.png)
